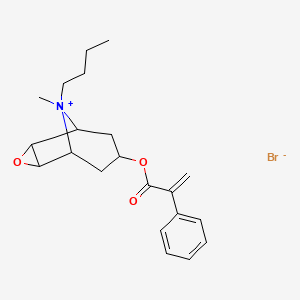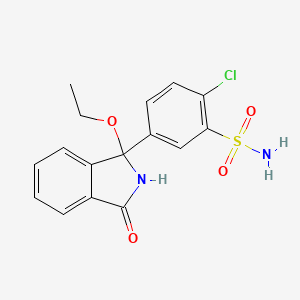
(P-CHLORO-PHE5,8)-BRADYKININ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(P-CHLORO-PHE5,8)-BRADYKININ is a synthetic peptide derivative of bradykinin, where the phenylalanine residues at positions 5 and 8 are substituted with p-chlorophenylalanine. Bradykinin is a well-known peptide that plays a crucial role in various physiological processes, including vasodilation, pain sensation, and inflammation. The substitution with p-chlorophenylalanine enhances the stability and bioactivity of the peptide, making it a valuable compound for scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (P-CHLORO-PHE5,8)-BRADYKININ involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The p-chlorophenylalanine residues are incorporated at the appropriate positions using standard coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring consistency in the peptide’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
(P-CHLORO-PHE5,8)-BRADYKININ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue, forming methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The p-chlorophenylalanine residues can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with modified side chains at the p-chlorophenylalanine residues.
Wissenschaftliche Forschungsanwendungen
(P-CHLORO-PHE5,8)-BRADYKININ has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.
Biology: Investigated for its role in modulating biological processes such as inflammation, pain, and blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in conditions like hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques like HPLC and mass spectrometry.
Wirkmechanismus
The mechanism of action of (P-CHLORO-PHE5,8)-BRADYKININ involves binding to bradykinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological effects such as vasodilation, increased vascular permeability, and pain sensation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bradykinin: The parent compound, with no substitutions at the phenylalanine residues.
Des-Arg9-bradykinin: A derivative lacking the C-terminal arginine residue, primarily acting on B1 receptors.
Lys-bradykinin: A derivative with an additional lysine residue at the N-terminus, enhancing its stability and activity.
Uniqueness
(P-CHLORO-PHE5,8)-BRADYKININ is unique due to the substitution of phenylalanine residues with p-chlorophenylalanine, which enhances its stability and bioactivity. This modification allows for more precise studies of bradykinin receptor interactions and the development of peptide-based therapeutics with improved pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
125229-63-2 |
|---|---|
Molekularformel |
C50H71Cl2N15O11 |
Molekulargewicht |
1129.112 |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)






